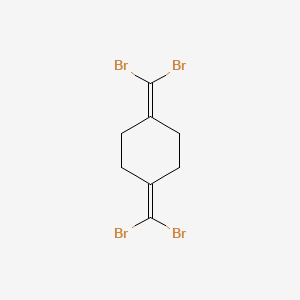

1,4-Bis(dibromomethylidene)cyclohexane

Description

1,4-Bis(bromomethyl)cyclohexane (C₈H₁₄Br₂; CAS 35541-75-4) is a halogenated cyclohexane derivative featuring two bromomethyl (-CH₂Br) groups at the 1 and 4 positions of the cyclohexane ring. Its molecular weight is 270.01 g/mol, and it is classified as a highly reactive intermediate due to the presence of bromine atoms, which enable nucleophilic substitution and elimination reactions .

Properties

CAS No. |

214779-00-7 |

|---|---|

Molecular Formula |

C8H8Br4 |

Molecular Weight |

423.76 g/mol |

IUPAC Name |

1,4-bis(dibromomethylidene)cyclohexane |

InChI |

InChI=1S/C8H8Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2 |

InChI Key |

XZTYAOMANZCVLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(Br)Br)CCC1=C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(dibromomethylidene)cyclohexane typically involves the bromination of 1,4-bis(methylene)cyclohexane. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction conditions usually include maintaining the temperature at around room temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product .

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(dibromomethylidene)cyclohexane are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dibromomethylidene)cyclohexane can undergo various types of chemical reactions, including:

Substitution Reactions: The dibromomethylidene groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 1,4-bis(methylene)cyclohexane by using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of 1,4-Bis(dibromomethylidene)cyclohexane can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of 1,4-bis(methoxymethylidene)cyclohexane or other substituted derivatives.

Reduction: Formation of 1,4-bis(methylene)cyclohexane.

Oxidation: Formation of 1,4-cyclohexanedicarboxylic acid or other oxidized products.

Scientific Research Applications

1,4-Bis(dibromomethylidene)cyclohexane has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Potential use in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Bis(dibromomethylidene)cyclohexane involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity and applications of 1,4-bis(bromomethyl)cyclohexane are influenced by its bromomethyl substituents. Below is a comparative analysis with analogous compounds:

| Compound Name | Molecular Formula | Substituents | Key Reactivity/Applications |

|---|---|---|---|

| 1,4-Bis(bromomethyl)cyclohexane | C₈H₁₄Br₂ | -CH₂Br at 1,4 positions | High reactivity in SN2 reactions; polymer cross-linking |

| 1,4-Bis(chloromethyl)cyclohexane | C₈H₁₄Cl₂ | -CH₂Cl at 1,4 positions | Lower reactivity than brominated analog; used in flame retardants |

| 1,4-Dibromocyclohexane | C₆H₁₀Br₂ | -Br directly on ring | Limited applications due to steric hindrance |

| 1,4-Dibromobutane | C₄H₈Br₂ | Linear Br-substituted alkane | Common alkylating agent; lacks cyclohexane rigidity |

Reactivity Trends :

- Bromine’s higher electronegativity and polarizability compared to chlorine make 1,4-bis(bromomethyl)cyclohexane more reactive in substitution reactions .

- The cyclohexane ring provides steric stability, enhancing selectivity in polymer cross-linking compared to linear analogs like 1,4-dibromobutane .

Thermal and Physical Properties

Comparative data on thermal stability and physical behavior:

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Thermal Stability |

|---|---|---|---|

| 1,4-Bis(bromomethyl)cyclohexane | Not reported | Not reported | Moderate (decomposes at high temps) |

| 1,4-Bis(chloromethyl)cyclohexane | 120–125 (dec.) | 45–50 | Lower than brominated analog |

| 1,4-Dibromocyclohexane | 220–225 | 80–85 | High (stable up to 200°C) |

Key Insight : The bromomethyl groups in 1,4-bis(bromomethyl)cyclohexane contribute to its moderate thermal stability, making it suitable for controlled polymerization processes .

Research Findings and Industrial Relevance

Material Performance Enhancements

- Thermal Stability : Polymers derived from 1,4-bis(bromomethyl)cyclohexane exhibit higher decomposition temperatures (≥250°C) than those with chlorinated analogs .

- Mechanical Properties : Tensile strength improvements of 15–20% compared to 1,4-dibromocyclohexane-based materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.